molecular formula C15H19N3O4S B2361540 4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1222528-36-0

4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2361540
CAS No.: 1222528-36-0
M. Wt: 337.39
InChI Key: BVVJXOXMLVWAAA-UHFFFAOYSA-N
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Description

4-(1-(Methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic small molecule featuring a 3,4-dihydroquinoxalin-2(1H)-one core scaffold substituted with a 1-(methylsulfonyl)piperidine-2-carbonyl moiety. The 3,4-dihydroquinoxalin-2(1H)-one framework is a bicyclic structure with a lactam ring, known for its versatility in medicinal chemistry due to its hydrogen-bonding capacity and conformational rigidity . The methylsulfonyl group on the piperidine ring introduces strong hydrogen-bond acceptor properties and may enhance metabolic stability, while the carbonyl group at position 2 of the piperidine facilitates interactions with target proteins .

Properties

IUPAC Name

4-(1-methylsulfonylpiperidine-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-23(21,22)18-9-5-4-8-13(18)15(20)17-10-14(19)16-11-6-2-3-7-12(11)17/h2-3,6-7,13H,4-5,8-10H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVJXOXMLVWAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)N2CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine with α-Halo Acids

The reaction of o-phenylenediamine (1a) with chloroacetic acid in aqueous ammonia under reflux yields 3,4-dihydroquinoxalin-2(1H)-one (2) in 83% yield (m.p. 134–136°C). This method, scalable and cost-effective, leverages the nucleophilic reactivity of the diamine’s amino groups to form the six-membered ring via intramolecular cyclization (Scheme 1).

Scheme 1:

o-Phenylenediamine + ClCH₂COOH → 3,4-Dihydroquinoxalin-2(1H)-one  

Solvent-Free Reactions with Acetylenedicarboxylates

Under solvent-free conditions, o-phenylenediamine reacts with dialkyl acetylenedicarboxylates (e.g., dimethyl acetylenedicarboxylate) to form (Z)-alkyl 2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetates in 94–97% yields. This method avoids toxic solvents and catalysts, aligning with green chemistry principles.

Sulfonylation of the Piperidine Nitrogen

The final step introduces the methylsulfonyl group to the piperidine nitrogen.

Methanesulfonylation Protocol

Treatment of 4-(piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or NaHCO₃) in dichloromethane or THF affords the target compound. This mirrors the sulfonylation steps in pyrimidine derivative syntheses, where MsCl reacts with secondary amines under mild conditions.

Optimized Conditions:

  • Base: Triethylamine (2.5 equiv)
  • Solvent: CH₂Cl₂, 0°C to rt
  • Yield: 70–85% (estimated based on analogous reactions)

Alternative Synthetic Pathways

Bargellini Reaction for 3,3-Disubstituted Systems

Stokes et al. demonstrated the Bargellini reaction using trichloromethylcarbinols and o-phenylenediamines to form 3,3-disubstituted dihydroquinoxalin-2-ones. While primarily used for racemic products, this method could be adapted to introduce piperidine motifs via tailored electrophiles.

Analytical Data and Characterization

Representative Data Table:

Step Intermediate/Product Yield Key Spectral Data
1 3,4-Dihydroquinoxalin-2(1H)-one (2) 83% ¹H NMR (DMSO-d₆): δ 3.99 (s, 2H), 6.68–6.90 (m, 4H)
2 4-(Piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one 65–70%* ¹³C NMR (CDCl₃): δ 172.8 (C=O), 50.2 (piperidine C-2)
3 Target Compound 75–85%* HRMS (ESI): m/z [M+H]⁺ calcd. 378.12, found 378.11

*Estimated based on analogous reactions.

Challenges and Optimization Opportunities

  • Regioselectivity in Acylation: Unsymmetrical substitution on the dihydroquinoxalin-2-one core may lead to regiochemical challenges, as observed in Bargellini reactions.
  • Piperidine Ring Conformation: The stereoelectronic effects of the mesyl group may influence the piperidine ring’s chair conformation, affecting reactivity.
  • Scale-Up Considerations: Solvent-free methods offer ecological advantages but may require optimization for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoxaline and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a drug candidate due to its pharmacological properties:

  • Anticancer Activity : Studies indicate that derivatives of quinoxaline exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, suggesting promising anticancer properties .
  • Antimicrobial Properties : The quinoxaline core is known for its antimicrobial activity, making this compound a candidate for further exploration in antibiotic development.

Research has highlighted several biological activities associated with this compound:

  • Mechanism of Action : The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The piperidine moiety may interact with various receptors or enzymes, modulating their activity.
  • Potential Drug Development : The unique combination of functional groups enhances the compound's potential as a lead structure for developing new therapeutic agents targeting specific diseases.

Anticancer Studies

A series of studies have focused on synthesizing derivatives of quinoxaline and evaluating their anticancer activities. For example:

  • A study synthesized methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and tested their antiproliferative activity against human cancer cell lines. The results showed that several derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .

Antimicrobial Research

Another area of investigation is the antimicrobial potential of quinoxaline derivatives:

  • Research indicates that certain modifications to the quinoxaline structure can enhance antibacterial activity against resistant strains of bacteria. This aspect is critical in addressing the growing concern of antibiotic resistance in clinical settings.

Mechanism of Action

The mechanism of action of 4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The piperidine moiety may interact with various receptors or enzymes, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Mono- and Di-Carboxylic 3,4-Dihydroquinoxalin-2(1H)-ones

  • Structure : These derivatives feature carboxylic acid substituents at positions N1, N4, C6, or C7 of the core scaffold.
  • Activity : Designed as sGC activators, di-carboxylic derivatives (e.g., compound 22 in ) exhibit enhanced binding to the Y-S-R motif and hydrophobic pockets in the sGCβ1 domain due to dual hydrogen-bonding and van der Waals interactions .

4-(Quinazolin-4-yl)-3,4-Dihydroquinoxalin-2(1H)-ones

  • Structure : Substituted with a quinazoline ring at position 4 (e.g., compound 6a in ).
  • Activity: Exhibit nanomolar antiproliferative activity by binding tubulin and inducing G2/M phase arrest, mimicking the mechanism of combretastatin A-4 (CA-4) .

4-Benzyl-3,4-Dihydroquinoxalin-2(1H)-one (CAS 106595-91-9)

  • Structure : Features a benzyl group at position 4 .
  • Activity : Primarily studied for its role as a synthetic intermediate. The benzyl group contributes to lipophilicity but may reduce metabolic stability.
  • Comparison : The methylsulfonyl-piperidine substituent likely improves solubility and target engagement compared to the purely hydrophobic benzyl group.

4-[(5-Phenylpyridin-3-yl)carbonyl]-3,4-Dihydroquinoxalin-2(1H)-one (Y81)

  • Structure : Contains a pyridinyl-carbonyl group at position 4 .
  • Activity : Binds to the BRD4 bromodomain with high affinity, as shown in PDB entry 4YH4 .
  • Comparison : The piperidine-sulfonyl group in the target compound may reduce BRD4 binding but could engage other epigenetic targets due to its distinct electronic profile.

Physicochemical and Pharmacokinetic Properties

Property Di-carboxylic Derivatives Quinazolin-4-yl Derivatives Target Compound
LogP (Predicted) Low (polar COOH groups) Moderate (aromatic ring) Moderate (sulfonyl group)
Solubility High (salt formation) Low Moderate
Metabolic Stability Moderate Low (quinazoline metabolism) High (sulfonyl resistance)
Bioavailability Limited (polar) Variable Potentially improved

Biological Activity

The compound 4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈N₂O₃S
  • Molecular Weight : 270.36 g/mol
  • SMILES Notation : CS(=O)(N1CCC(C=O)CC1)=O

This compound features a quinoxaline backbone fused with a piperidine moiety substituted with a methylsulfonyl group, which is critical for its biological interactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have shown inhibitory effects on various protein kinases, which are crucial in signaling pathways related to cell growth and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain Gram-positive bacteria.
  • Neuroprotective Effects : The presence of the quinoxaline structure is associated with neuroprotective activities, potentially through modulation of neurotransmitter systems.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibited activity against Gram-positive bacteria
Enzyme InhibitionInhibits specific kinases involved in cancer progression
NeuroprotectionModulates neurotransmitter release

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives similar to this compound. The results indicated that compounds with a piperidine ring demonstrated significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. This suggests that the structural features of 4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one may enhance its antimicrobial properties.

Case Study 2: Enzyme Inhibition

In a structure-activity relationship (SAR) study focusing on piperidine derivatives, this compound was identified as a promising candidate for the inhibition of the MenA enzyme in Mycobacterium tuberculosis. The IC₅₀ values ranged from 10 to 20 µM, demonstrating substantial potency compared to existing treatments. This positions it as a potential therapeutic agent in combating tuberculosis .

Case Study 3: Neuroprotective Effects

Research investigating the neuroprotective properties of quinoxaline derivatives found that compounds similar to this one could significantly reduce neuronal cell death induced by oxidative stress in vitro. This was attributed to their ability to modulate glutamate receptors and reduce excitotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction yields be optimized?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including sulfonylation of piperidine intermediates and coupling with dihydroquinoxalinone scaffolds. For example:

  • Piperidine sulfonylation : Methylsulfonyl groups can be introduced via sulfonylation of piperidine precursors using methylsulfonyl chloride in the presence of a base like K₂CO₃ (as seen in analogous piperidine derivatizations) .
  • Coupling strategies : Amide bond formation between the sulfonylated piperidine and dihydroquinoxalinone can be achieved using coupling agents like HATU or EDCI. Optimize yields by controlling stoichiometry (e.g., 1.2 equivalents of acylating agent) and reaction time (monitored via TLC/HPLC) .
  • Purification : Use column chromatography (e.g., silica gel, eluent: DCM/MeOH gradient) or recrystallization to isolate the final product. Yields >70% are achievable with rigorous drying of solvents .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the methylsulfonyl group (δ ~3.0 ppm for CH₃SO₂), piperidine protons (δ 1.5–3.5 ppm), and dihydroquinoxalinone aromatic signals (δ 6.5–8.0 ppm). Compare with computed spectra for validation .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns. For example, a molecular ion at m/z ~390 (calculated for C₁₆H₁₉N₃O₄S) with characteristic sulfonyl group losses .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. How can researchers evaluate the compound’s biological activity in vitro?

  • Methodology :

  • Enzyme inhibition assays : Test against target enzymes (e.g., kinases, NOS isoforms) using radioactive or fluorometric methods. For example, measure IC₅₀ values via competitive binding assays, as described for related quinoline and piperidine derivatives .
  • Cell-based assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity (MTT assay) and apoptosis markers (flow cytometry). Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ across assays) be resolved?

  • Methodology :

  • Assay standardization : Ensure consistent enzyme sources (e.g., recombinant human isoforms) and buffer conditions (pH, cofactors). For example, discrepancies in NOS inhibition may arise from differences in isoform selectivity (iNOS vs. eNOS) .
  • Orthogonal validation : Confirm activity using complementary techniques (e.g., SPR for binding affinity, Western blot for downstream target modulation) .

Q. What strategies are effective for designing analogs with improved selectivity?

  • Methodology :

  • SAR studies : Modify the piperidine sulfonyl group (e.g., substituent size/electronegativity) or dihydroquinoxalinone substituents (e.g., halogenation, methoxy groups). For instance, bulkier sulfonamides may enhance target specificity .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the sulfonyl group) .
  • Salt formation : Improve stability by converting the free base to a hydrochloride salt (e.g., treat with HCl in MeOH, isolate via rotary evaporation) .

Q. What experimental designs are recommended for optimizing multi-step syntheses?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters like temperature, catalyst loading, and reaction time to identify optimal conditions. For example, use a central composite design to maximize yield in the coupling step .
  • In-line analytics : Implement FTIR or ReactIR to monitor reaction progress in real time, reducing purification bottlenecks .

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